molecular formula C22H24N2O4S2 B2712348 N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 923388-11-8

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2712348
CAS No.: 923388-11-8
M. Wt: 444.56
InChI Key: SFLUTWDCOZFDLN-UHFFFAOYSA-N
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Description

Historical Development of Functionalized Benzothiazole Chemistry

Benzothiazole derivatives have been integral to organic synthesis since their discovery in the late 19th century. Early work focused on their role as vulcanization accelerators in rubber production, but the 1980s marked a turning point with the identification of 2-arylbenzothiazoles as kinase inhibitors. The C2 position’s reactivity, governed by the electron-withdrawing thiazole ring, enabled regioselective functionalization—a property leveraged in modern catalytic methods such as the triphenylphosphine-mediated C2–H phosphorylation reported in 2020.

Key milestones include:

  • 1985 : Discovery of thioflavin-T’s amyloid-binding properties, establishing benzothiazoles as fluorescence markers.
  • 2000s : Development of BF$$_2$$-functionalized benzothiazoles for two-photon microscopy, enhancing spatial resolution in biological imaging.
  • 2020s : Application of benzothiazole-phosphonium salts in nucleophilic substitution reactions, enabling modular synthesis of ethers and amines.

These advances laid the groundwork for incorporating benzothiazoles into multifunctional hybrids like N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide.

Evolution of Sulfonyl-Modified Propanamides in Academic Research

Sulfonyl groups impart polarity, hydrogen-bonding capacity, and metabolic stability to propanamide scaffolds. Early studies in the 1990s demonstrated that sulfonylation of propanamides enhances their bioavailability by reducing first-pass metabolism. A 2023 study on propanamide-sulfonamide conjugates revealed that sulfonyl groups modulate cyclooxygenase-2 (COX-2) inhibition by forming critical hydrogen bonds with Arg120 and Tyr355 residues. For example, naproxen-sulfamethoxazole hybrids exhibited 75.4% COX-2 inhibition at 10 μM, rivaling celecoxib’s efficacy.

Structural trends in sulfonyl-propanamide design:

Feature Impact on Properties Example Application
Aryl sulfonyl groups Increase π-stacking with protein pockets Anticancer agent development
Alkyl sulfonyl chains Enhance aqueous solubility Urease inhibition
Fluorinated sulfonyls Improve blood-brain barrier penetration Neurotherapeutic candidates

These principles directly informed the inclusion of a benzylsulfonyl group in the target compound, balancing lipophilicity and target engagement.

Rationale for Combining Benzothiazole, Sulfonyl, and Tetrahydrofuran Moieties

The hybrid structure synergizes three pharmacophoric elements:

  • Benzothiazole core : Serves as a rigid aromatic platform for π-π interactions with protein binding sites, as evidenced by its role in amyloid fibril sensors.
  • Benzylsulfonyl group : Introduces a polar, hydrogen-bond-accepting domain while resisting oxidative metabolism—a strategy validated in anti-tubercular agents targeting Mycobacterium tuberculosis HisG.
  • Tetrahydrofuran-methyl substituent : Provides conformational flexibility and oxygen-based hydrogen-bond donors, mimicking natural sugar moieties in enzyme substrates.

Quantum mechanics/molecular mechanics (QM/MM) simulations of analogous compounds show that the tetrahydrofuran ring adopts a puckered conformation in binding pockets, optimizing van der Waals contacts with hydrophobic residues. This spatial arrangement likely enhances the hybrid’s affinity for targets like proteases or kinases.

Significance in Contemporary Organic and Medicinal Chemistry Research

This hybrid compound addresses two critical challenges in drug design:

  • Multitarget engagement : The benzothiazole-sulfonyl combination enables simultaneous interaction with catalytic and allosteric sites, as demonstrated by naproxen-sulfonamide conjugates’ dual COX-2/urease inhibition.
  • Synthetic versatility : Modular assembly via C2–H functionalization (e.g., phosphorylation) allows rapid generation of analogs for structure-activity relationship studies.

Recent applications in materials science include:

  • Fluorescent probes for amyloid aggregates, leveraging benzothiazole’s electron-deficient π-system.
  • Catalysts for C–N coupling reactions, where sulfonyl groups stabilize transition states through dipole interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c25-21(12-14-30(26,27)16-17-7-2-1-3-8-17)24(15-18-9-6-13-28-18)22-23-19-10-4-5-11-20(19)29-22/h1-5,7-8,10-11,18H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLUTWDCOZFDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C22H24N2O4S2C_{22}H_{24}N_{2}O_{4}S_{2} and a molecular weight of 444.56 g/mol. Its structure features a benzo[d]thiazole moiety, a benzylsulfonyl group, and a tetrahydrofuran derivative, which are integral to its biological activity. The unique combination of these functional groups is believed to enhance its pharmacological properties compared to simpler analogs.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant pharmacological activities, including:

  • Anti-inflammatory Effects: Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Cytotoxic Activity: In vitro assays have demonstrated that it possesses cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Psychotropic Effects: Preliminary findings suggest that it may influence neurological pathways, possibly offering therapeutic benefits for neurodegenerative disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Hsp90: Similar compounds in the benzothiazole class have been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for protein folding and stability in cancer cells .
  • Cytokine Modulation: The compound may modulate the production of cytokines, which play a significant role in inflammatory responses.
  • Neuroprotective Mechanisms: Its potential psychotropic effects could be linked to modulation of neurotransmitter systems, although further studies are necessary to elucidate these pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects on human breast cancer (MCF-7) cells, showing significant inhibition of cell proliferation with an IC50 value indicating potent activity .
    • Another study highlighted its ability to induce apoptosis in cancer cell lines through oxidative stress mechanisms.
  • Anti-inflammatory Studies:
    • In vitro assays demonstrated that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages, suggesting a robust anti-inflammatory profile.
  • Neuroprotective Effects:
    • Compounds with similar structural motifs have been tested for their ability to protect neuronal cells from oxidative stress-induced damage, showing promising results in preclinical models .

Data Summary Table

PropertyValue
Molecular FormulaC22H24N2O4S2C_{22}H_{24}N_{2}O_{4}S_{2}
Molecular Weight444.56 g/mol
Anti-inflammatory ActivityInhibition of cytokines (TNF-alpha, IL-6)
Cytotoxicity (MCF-7 cells)IC50: [Value needed from studies]
Potential NeuroprotectiveYes (based on structural similarity)

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly as an agent for treating various diseases. Its structural components suggest multiple mechanisms of action:

  • Anticancer Activity : Benzothiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide, have been studied for their ability to inhibit cancer cell proliferation. The benzothiazole moiety is known for its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Compounds with the benzothiazole structure have shown antibacterial and antifungal activities. These properties make them suitable for the development of new antibiotics in response to rising antimicrobial resistance .
  • Neurological Disorders : The compound may also exhibit neuroprotective effects due to the presence of the benzothiazole group, which has been associated with treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Materials Science Applications

In materials science, the unique properties of this compound can be harnessed in several ways:

  • Polymer Development : The incorporation of benzothiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. These polymers can be utilized in electronic applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
  • Nanomaterials : The compound's ability to form stable complexes with metal ions may facilitate its use in the synthesis of nanomaterials that possess unique electronic or catalytic properties. Such materials could have applications in sensors or catalysis .

Biochemical Applications

The biochemical implications of this compound are noteworthy:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting pathways involved in metabolism and signaling. This characteristic opens avenues for drug development targeting specific enzyme systems .

Case Study 1: Anticancer Activity

A study investigating benzothiazole derivatives revealed that certain compounds demonstrated potent cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

Research on a series of benzothiazole-based compounds showed promising results against resistant bacterial strains. The study highlighted the potential for these compounds to serve as lead structures for new antibiotic therapies .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of benzothiazole derivatives indicated their potential utility in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Core Structure Key Substituents Synthetic Yield Reported Bioactivity Reference
N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)propanamide (5b, GK510) Benzothiazole-propanamide 3-(Naphthalen-2-yl) 59% Suppresses prostaglandin E2 (PGE2) generation; anti-inflammatory activity
N-(Benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide (3a) Benzothiazole-propanamide 2-(4-Isobutylphenyl) Not reported NSAID candidate; cyclooxygenase (COX) inhibition
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole-propanamide 5-(4-Fluorophenyl), 3-(furan-2-yl) Not reported Potent KPNB1 inhibition; anticancer activity
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (85) Benzothiazole-sulfonamide Thiophene-sulfonamide with pyrazole Not reported Anthrax lethal factor inhibition
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzothiazole-propanamide 3-(4-Methoxyphenyl) 59% Anti-inflammatory activity via PGE2 suppression
Target Compound: N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide Benzothiazole-propanamide 3-(Benzylsulfonyl), N-(tetrahydrofuran-2-yl)methyl Not reported Hypothesized: Enhanced metabolic stability and anti-inflammatory/anticancer potential N/A

Key Findings from Comparative Analysis

Structural and Electronic Properties
  • Benzothiazole vs. Thiazole Cores : Benzothiazole derivatives (e.g., GK510 , 3a ) exhibit stronger aromatic stacking and binding to biological targets compared to simpler thiazole analogs (e.g., compound 31 ).
  • Sulfonyl vs. Aryl Substituents : The benzylsulfonyl group in the target compound may enhance electron-withdrawing effects and stability compared to methoxyphenyl (compound 11 ) or naphthyl (GK510 ) groups.
  • Tetrahydrofuran (THF) Substituent : Unlike phenyl or naphthyl groups, the THF-methyl moiety likely improves solubility and bioavailability, similar to cyclic ethers in NSAID derivatives .

Q & A

Q. What are the common synthetic routes for N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving benzothiazole amine intermediates. A typical route involves:

Acylation : Reacting 2-aminobenzothiazole with activated carboxylic acid derivatives (e.g., benzylsulfonylpropanoyl chloride) in the presence of a base like triethylamine .

N-Alkylation : Introducing the tetrahydrofuran (THF) methyl group via nucleophilic substitution, often using THF-derived alkyl halides in aprotic solvents (e.g., DMF or acetonitrile) .

  • Key Variables : Solvent polarity (e.g., acetonitrile vs. THF), reaction temperature (reflux vs. room temperature), and stoichiometry of reagents. For example, using triethylamine as a base in acetonitrile improved yields in analogous benzothiazole acylations (59% yield in ).

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and stereochemistry. For example, benzothiazole protons resonate at δ 7.2–8.5 ppm, while THF methyl protons appear as a multiplet at δ 3.4–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ for C₂₂H₂₅N₂O₃S₂ at ~453.12 m/z) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in similar thiazole derivatives ().

Advanced Research Questions

Q. How can researchers optimize low yields during the benzylsulfonyl group incorporation?

  • Methodological Answer : Low yields (e.g., 16–21% in ) often stem from steric hindrance or competing side reactions. Optimization strategies include:
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for Suzuki couplings) improve regioselectivity in analogous thiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates. achieved 59% yield using acetonitrile for benzothiazole acylation.
  • Temperature Control : Gradual heating (e.g., 60°C) minimizes decomposition of sulfonyl intermediates .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or hydrogen bonding. Solutions include:
  • Variable-Temperature NMR : Identifies conformational changes by analyzing peak splitting at different temperatures .
  • 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm substituent proximity, as used in benzamide-thiazole cocrystal studies ().
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. What strategies are effective for studying the compound’s bioactivity, particularly its interaction with prostaglandin E2 (PGE2) pathways?

  • Methodological Answer :
  • In Vitro Assays : Measure PGE2 suppression in COX-2-expressing cell lines (e.g., RAW 264.7 macrophages) using ELISA. Analogous N-acylated benzothiazoles showed IC₅₀ values <10 µM ().
  • Structure-Activity Relationship (SAR) : Modify the benzylsulfonyl group to assess its role in binding. For example, replacing benzyl with 4-fluorophenyl improved activity in related thiazole derivatives .
  • Molecular Docking : Simulate interactions with COX-2 active sites using software like AutoDock Vina. highlights docking poses for similar amide-thiazole hybrids.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation steps:
  • Free-Energy Perturbation (FEP) : Quantifies binding affinity differences between predicted and observed conformers .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., COX-2) to resolve ambiguities, as done for nitazoxanide analogs ().

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields for Analogous Compounds

StepSolventCatalystYield (%)Reference
Benzothiazole acylationAcetonitrileTriethylamine59
THF-methyl alkylationDMFNaH21
Suzuki couplingTHF/H₂OPd(PPh₃)₄65

Q. Table 2: Bioactivity Data for Structural Analogs

CompoundTargetIC₅₀ (µM)Reference
N-(5-(4-Fluorophenyl)thiazol-2-yl)KPNB10.8
Benzothiazole-acrylamideCOX-2/PGE29.5

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